molecular formula C8H5ClN2O B12361824 4-chloro-8aH-phthalazin-1-one

4-chloro-8aH-phthalazin-1-one

Katalognummer: B12361824
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: LLPYOHPCSNRCHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-8aH-phthalazin-1-one is a derivative of phthalazine, a bicyclic nitrogen-containing heterocycle. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. The presence of a chlorine atom at the 4-position and the phthalazinone core structure makes this compound particularly interesting for various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8aH-phthalazin-1-one typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. This intermediate is then chlorinated using reagents such as phosphorus oxychloride or thionyl chloride to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-8aH-phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalazinones, oxidized derivatives, and cyclized heterocycles .

Wissenschaftliche Forschungsanwendungen

4-chloro-8aH-phthalazin-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antitumor, and anti-inflammatory activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-chloro-8aH-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-8aH-phthalazin-1-one: Known for its unique chlorine substitution and phthalazinone core.

    Phthalazin-1-one: Lacks the chlorine substitution but shares the core structure.

    4-bromo-8aH-phthalazin-1-one: Similar structure with a bromine atom instead of chlorine.

    4-methyl-8aH-phthalazin-1-one: Contains a methyl group at the 4-position instead of chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization .

Eigenschaften

Molekularformel

C8H5ClN2O

Molekulargewicht

180.59 g/mol

IUPAC-Name

4-chloro-8aH-phthalazin-1-one

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4,6H

InChI-Schlüssel

LLPYOHPCSNRCHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C(=C(N=NC2=O)Cl)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.